2-[(2,6-Diethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate is a synthetic organic compound primarily investigated for its potential biological activity, particularly in the context of cardiovascular disease. While its specific classification is not explicitly mentioned in the provided literature, its structure suggests it could be categorized as an amide derivative of phenylacetic acid.
The primary mechanism of action for 2-[(2,6-Diethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate, as identified in the provided literature, is its antagonism of the endothelin B (ETB) receptor. This compound exhibits selectivity for the ETB receptor over the endothelin A (ETA) receptor. By blocking the ETB receptor, this compound interferes with the physiological effects of endothelin-1 (ET-1), a potent vasoconstrictor peptide.
The primary application of 2-[(2,6-Diethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate, as identified in the provided research, is as a pharmacological tool for investigating the role of the ETB receptor in cerebrovascular remodeling, particularly in the context of diabetes.
One study demonstrated that chronic administration of 2-[(2,6-Diethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate (A192621) to diabetic rats attenuated the cerebrovascular remodeling typically observed in this disease model. This effect was attributed to the compound's ability to block the upregulated ETB receptors in the vascular smooth muscle cells of diabetic animals. Conversely, in non-diabetic control animals, the compound exacerbated cerebrovascular remodeling, suggesting a protective role of the ETB receptor in healthy individuals. These findings highlight the complex and context-dependent role of the ETB receptor in vascular health and disease.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8